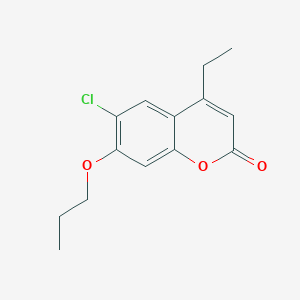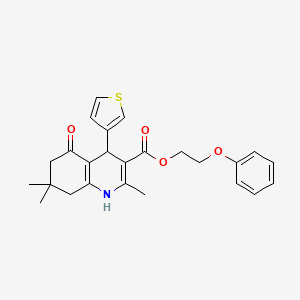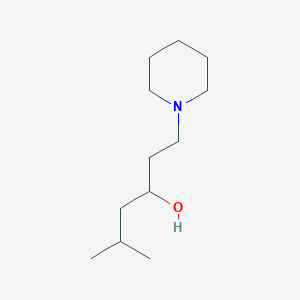![molecular formula C21H29NO2 B5159091 N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5159091.png)
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide, also known as DAA-1097, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DAA-1097 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide is not fully understood, but it is believed to act as a modulator of ion channels in the brain. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition leads to a reduction in neuronal excitability and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the reduction of neuronal excitability, the protection of neurons against damage, and the regulation of neurotransmitter release. These effects make this compound a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide for lab experiments is its specificity for voltage-gated sodium channels, which allows for targeted modulation of neuronal excitability. However, one limitation is the lack of information on the long-term effects of this compound on neuronal function and behavior.
Orientations Futures
There are several potential future directions for the research on N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide, including the development of more specific and potent analogs, the investigation of its effects on other ion channels and neurotransmitter systems, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Overall, the research on this compound holds great promise for the development of novel treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide involves several steps, including the reaction of 3,5-dimethyladamantane with benzyl bromide, followed by the reaction of the resulting compound with 2-phenoxyacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. Studies have shown that this compound can effectively reduce neuronal excitability and protect against neuronal damage, making it a promising candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-19-8-16-9-20(2,12-19)14-21(10-16,13-19)15-22-18(23)11-24-17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTXWWPOTFUUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CNC(=O)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![N-benzyl-1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5159060.png)


![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)

![4-(benzyloxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5159106.png)
amine oxalate](/img/structure/B5159109.png)